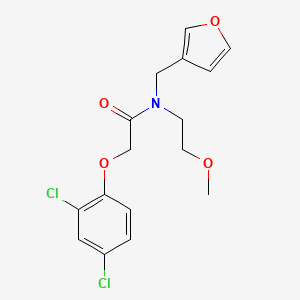
N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H11F2N3O3 and its molecular weight is 343.29. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
A study focused on the structure-activity relationship of pyrimidine derivatives, highlighting modifications to enhance oral bioavailability. Substitutions at specific positions on the pyrimidine ring influenced activity and gastrointestinal permeability. For instance, replacing the trifluoromethyl group with a phenyl or methyl group maintained activity, emphasizing the critical role of the carboxamide group for activity. This research underscores the importance of structural modifications in developing compounds with potential therapeutic applications (Palanki et al., 2000).
Antipathogenic Activity
Another study synthesized acylthioureas and tested their antibacterial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms significantly influenced the anti-pathogenic activity, suggesting the potential of these derivatives as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Polyimide Synthesis for Gas Separation
Research on hyperbranched polyimides, prepared through condensation polymerization, showcased their application in gas separation. The synthesis involved creating polyamic acid precursors and subsequent imidization, resulting in polymers with varying properties based on monomer addition orders. This study highlights the adaptability of polyimide synthesis to achieve specific performance characteristics (Fang, Kita, & Okamoto, 2000).
Novel Polyimide Materials
Innovations in polyimide materials derived from diamine monomers and aromatic dianhydrides have led to enhanced thermal stability and solubility. These materials, characterized by various spectroscopic methods, demonstrated significant resistance to thermal degradation and good solubility in polar solvents. Such advancements suggest their utility in high-performance applications (Tamami & Yeganeh, 2001).
Fluorescence Binding Studies
Research exploring the binding interactions of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The study calculated thermodynamic parameters and binding constants, providing insights into the molecular interactions between these compounds and BSA, potentially informing drug design and protein interaction studies (Meng et al., 2012).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O3/c18-10-6-7-13(12(19)8-10)20-16(24)14-9-15(23)22(17(25)21-14)11-4-2-1-3-5-11/h1-9H,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXZZLXZWZWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)

![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)

![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)